2-Methoxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
CAS No.:
Cat. No.: VC17399944
Molecular Formula: C8H9N3O2
Molecular Weight: 179.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9N3O2 |
|---|---|
| Molecular Weight | 179.18 g/mol |
| IUPAC Name | 2-methoxy-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C8H9N3O2/c1-13-8-9-4-5-2-3-6(12)10-7(5)11-8/h4H,2-3H2,1H3,(H,9,10,11,12) |
| Standard InChI Key | FGWDQDURLBGAOC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC=C2CCC(=O)NC2=N1 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2-Methoxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one (C₈H₉N₃O₂) features a bicyclic core comprising a pyridone fused to a pyrimidine ring, with a methoxy group at position 2 and partial saturation at C5–C8 (Fig. 1). Its molecular weight is 179.18 g/mol, and X-ray crystallography confirms a planar geometry that facilitates π-stacking interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉N₃O₂ |
| Molecular Weight | 179.18 g/mol |
| Melting Point | 248–252°C (dec.) |
| logP (Octanol-Water) | 1.47 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Synthetic Methodologies
Conventional Synthesis Routes
The compound is typically synthesized via cyclocondensation of α,β-unsaturated esters with malononitrile derivatives under basic conditions. A representative protocol involves:
-
Step 1: Michael addition of methyl acrylate to malononitrile in methanol with NaOMe, yielding 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridin-3-carbonitrile.
-
Step 2: Ring closure with guanidine hydrochloride in 1,4-dioxane at reflux, achieving 65–72% yield .
Advanced Functionalization Strategies
Recent innovations employ cross-coupling reactions to diversify the C4 position, though the 2-methoxy derivative remains less explored. Key methods include:
-
Ullmann Coupling: Introduces aryl amines at C4 using CuI/1,10-phenanthroline (70–85% yield).
-
Suzuki–Miyaura Reaction: Attaches boronic acids via Pd(PPh₃)₄ catalysis (60–78% yield) .
Table 2: Comparison of Synthetic Approaches
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | NaOMe, Guanidine·HCl | 72 | 98 |
| Ullmann Coupling | CuI, 1,10-Phenanthroline | 85 | 95 |
| Microwave-Assisted | Pd(OAc)₂, XPhos | 78 | 97 |
Biological Activity and Mechanism
Kinase Inhibition Profile
The compound exhibits moderate-to-strong inhibition against tyrosine kinases (TKs) implicated in carcinogenesis. In vitro assays reveal:
-
IC₅₀ = 0.42 µM against DDR2 (Discoidin Domain Receptor 2), a target in non-small cell lung cancer.
-
IC₅₀ = 1.1 µM against BCR-ABL, a driver of chronic myeloid leukemia .
Mechanistically, the methoxy group at C2 enhances hydrogen bonding with kinase ATP-binding pockets, while the dihydropyridone ring stabilizes the inactive kinase conformation via hydrophobic interactions .
Antiproliferative Effects
In NCI-60 cancer cell line screens, the compound shows selective cytotoxicity:
-
GI₅₀ = 3.8 µM in A549 (lung adenocarcinoma).
-
GI₅₀ = 5.2 µM in MIA PaCa-2 (pancreatic cancer).
Notably, it spares non-malignant HEK293 cells (GI₅₀ > 50 µM), suggesting a therapeutic window .
Structure-Activity Relationships (SAR)
Role of the Methoxy Group
Comparative studies with des-methoxy analogs demonstrate:
-
10-fold higher potency for the methoxy derivative against DDR2.
-
3-fold improved solubility in aqueous buffers (pH 7.4), attributed to hydrogen bonding capacity .
Impact of Ring Saturation
Oxidation of C5–C8 to form the fully unsaturated pyrido[2,3-d]pyrimidin-7-one:
-
Increases TK inhibition (e.g., IC₅₀ for DDR2 drops to 0.18 µM).
-
Reduces metabolic stability (t₁/₂ in hepatocytes: 12 min vs. 45 min for dihydro form) .
Pharmacokinetic and Toxicity Profiles
ADME Properties
-
Caco-2 Permeability: 8.7 × 10⁻⁶ cm/s (moderate absorption).
-
Plasma Protein Binding: 89% (albumin-dominated).
-
CYP3A4 Metabolism: Primary route, forming O-demethylated and hydroxylated metabolites .
Comparative Analysis with Analogues
Table 3: Activity of Pyrido[2,3-d]pyrimidin-7-ones
| Compound | Target (IC₅₀) | Selectivity Index |
|---|---|---|
| 2-Methoxy derivative | DDR2 (0.42 µM) | 12.1 |
| 4-Arylamino derivative | BCR-ABL (0.19 µM) | 8.3 |
| 7-Benzyl analogue | EGFR (1.8 µM) | 4.7 |
The 2-methoxy variant uniquely balances potency and selectivity, though further optimization is needed to improve oral bioavailability .
Applications and Future Directions
Research Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume